N4-Methylene Zolmitriptan
Description
N4-Methylene Zolmitriptan is a structural analog or derivative of zolmitriptan, a selective serotonin 5-HT1B/1D receptor agonist widely used in migraine treatment. While zolmitriptan (C16H21N3O2, MW = 287.36) is characterized by its oxazolidinone ring and indole moiety , this compound features a methylene group substitution at the N4 position. This modification alters its molecular interactions and pharmacokinetic properties. Evidence suggests it may arise as an impurity or dimer during synthesis, with molecular formulas such as C33H42N6O4 (MW = 586.74) reported for related methylene dimers . Its clinical significance remains under investigation, but it is critical in pharmaceutical quality control due to regulatory standards for impurities .
Properties
Molecular Formula |
C₁₇H₂₁N₃O₂ |
|---|---|
Molecular Weight |
299.37 |
Synonyms |
(S)-1-[2(Dimethylamino)ethyl]-6,6a,7,11-tetrahydrooxazolo[3,4-b]pyrrolo[2,3-b]isoquinolin-9(3H)-one; |
Origin of Product |
United States |
Comparison with Similar Compounds
Research and Regulatory Considerations
- This compound : Classified as a "nitrosamine impurity," requiring analytical validation (e.g., LC-MS/MS) to ensure compliance with USP, EMA, and ICH M7(R1) guidelines .
- Zolmitriptan : Optimized formulations (e.g., meltable sublingual tablets, transdermal patches) address solubility issues, achieving 30 mg/ml solubility in DMSO .
- Sumatriptan/Rizatriptan : Generic versions dominate due to expired patents, but zolmitriptan’s metabolite-driven efficacy maintains its niche .
Q & A
Basic Research Questions
Q. How can HPLC methods be validated for assessing the purity of N4-Methylene Zolmitriptan in experimental samples?
- Methodological Answer : Validation should include parameters such as linearity, precision, accuracy, and detection limits. For example, a validated HPLC method for Zolmitriptan demonstrated a linear range of 1.0×10⁻⁶ to 6.0×10⁻⁵ g·ml⁻¹ with a detection limit of 8.4×10⁻⁸ g·ml⁻¹ . System suitability criteria (e.g., resolution ≥1.5 between analytes, tailing factor ≤3.0) must be established using reference standards . Column temperature, injection pressure, and voltage settings (e.g., 25°C, 0.5 psi, 15 kV) should be optimized to ensure reproducibility .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Avoid inhalation, skin contact, or ingestion by using PPE (gloves, lab coats, respirators). Store tightly sealed containers at 2–8°C to prevent degradation . Spill containment requires chemical waste disposal in compliance with local regulations . Toxicity classifications (e.g., GHS Category 4 for acute toxicity) mandate strict exposure controls .
Q. How can experimental reproducibility be ensured in synthesizing this compound derivatives?
- Methodological Answer : Follow USP guidelines for characterizing new compounds: provide NMR, mass spectrometry, and chromatographic data to confirm identity and purity . For known compounds, cite literature methods for synthesis and characterization . Detailed experimental sections should include reaction conditions (e.g., solvent, temperature) and purification steps, with excess data moved to supplementary materials .
Advanced Research Questions
Q. What experimental design strategies optimize nanoparticle formulations of this compound for targeted delivery?
- Methodological Answer : Use factorial designs (e.g., 2³ full factorial) to evaluate variables like surfactant type, fatty acid ratio, and cholesterol content. For instance, Span® 80:cholesterol:stearic acid (1:1:1) optimized particle size (149.9 nm), entrapment efficiency (92.94%), and zeta potential (−55.57 mV) in novasomes . Design Expert® software can model responses and select optimal formulations .
Q. How do in vivo biodistribution studies validate nose-to-brain delivery of this compound?
- Methodological Answer : Radiolabel formulations (e.g., 99mTc) and compare pharmacokinetic parameters (AUC, Cmax) between intranasal and intravenous routes. In mice, intranasal novasomes achieved 99% brain targeting efficiency vs. 40% bioavailability via oral routes . Sacrifice animals at peak effect times (e.g., 6–20 minutes post-administration) and analyze tissues via liquid scintillation counting .
Q. What methodologies assess synergistic interactions between this compound and beta-blockers in hemodynamic studies?
- Methodological Answer : Conduct dose-response experiments in cirrhotic rat models, measuring portal venous pressure (PVP) and arterial renal flow (ARF). Propranolol (5 mg/kg) combined with zolmitriptan (10 mg/kg) prolonged portal hypotensive effects by inhibiting cAMP elevation in mesenteric arteries . Use β-adrenergic agonists (e.g., isoproterenol) to quantify cAMP levels via ELISA .
Q. Which statistical approaches are appropriate for analyzing nanoparticle formulation data?
- Methodological Answer : Apply ANOVA or paired t-tests to compare particle size, drug release, and mucoadhesive strength across formulations . For multiobjective optimization (e.g., swelling index vs. drug release), use NSGA-II algorithms to balance conflicting variables . GraphPad Prism® can generate calibration curves (R² ≥0.996) and validate linearity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
